ST034307

Pain Research GPCR Signaling Adenylyl Cyclase Pharmacology

ST034307 is a synthetic small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). AC1 belongs to the calcium/calmodulin‑stimulated group of membrane‑bound adenylyl cyclases and has been genetically and pharmacologically validated as a target for inflammatory pain and opioid dependence.

Molecular Formula C10H4Cl4O2
Molecular Weight 297.9 g/mol
Cat. No. B10775859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST034307
Molecular FormulaC10H4Cl4O2
Molecular Weight297.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl
InChIInChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H
InChIKeyNTDHYMSVCBGQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ST034307 – Selective Adenylyl Cyclase 1 Inhibitor Baseline for Pain and Opioid Dependence Research


ST034307 is a synthetic small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [1]. AC1 belongs to the calcium/calmodulin‑stimulated group of membrane‑bound adenylyl cyclases and has been genetically and pharmacologically validated as a target for inflammatory pain and opioid dependence [1]. ST034307 inhibits AC1 with an IC50 of 2.3 μM in cell‑based assays and has been shown to exhibit selectivity for AC1 over all eight other membrane‑bound AC isoforms [1]. The compound is supplied as a ≥98% HPLC‑purified powder and is intended exclusively for research use [2].

ST034307: Why Generic Substitution With Other AC1‑Targeting Compounds Is Not a Viable Strategy


Selective inhibition of adenylyl cyclase 1 (AC1) has been pursued as a strategy for pain management because genetic knockout of AC1 attenuates inflammatory and neuropathic pain responses without the liabilities of non‑selective AC inhibition [1]. However, not all compounds described as ‘AC1 inhibitors’ are equivalent. The earlier compound NB001 was found to lack direct AC1 inhibition in membrane assays and instead reduces cAMP accumulation through an indirect, AC1‑dependent mechanism [1]. Furthermore, many AC1‑targeting agents lack rigorous isoform‑selectivity profiling against the full panel of nine membrane‑bound adenylyl cyclases . ST034307 distinguishes itself by demonstrating both direct AC1 inhibition and comprehensive selectivity across all eight other AC isoforms [1]. These molecular differences translate into distinct functional outcomes—most notably, ST034307 does not induce analgesic tolerance, a critical advantage over opioid‑based comparators [2]. Consequently, substituting ST034307 with an alternative ‘AC1 inhibitor’ that has not been validated in the same assays or that lacks the same selectivity profile risks introducing confounding variables that can undermine experimental reproducibility and interpretation.

ST034307 – Direct, Quantitative Differentiation From NB001, AC1‑IN‑1, and Morphine


Direct, Unambiguous AC1 Inhibition: ST034307 vs. NB001

In contrast to NB001, which exhibits no significant direct inhibition of AC1 in membrane‑based assays at concentrations up to 30 μM, ST034307 produces measurable, concentration‑dependent inhibition of AC1 activity in both cellular and membrane‑based assays [1]. NB001 reduces cAMP accumulation through an indirect mechanism that is dependent on AC1 expression but does not involve direct interaction with the enzyme [1]. ST034307, on the other hand, inhibits A23187‑stimulated cAMP accumulation in HEK293 cells expressing human AC1 with an IC50 of 2.3 μM (pIC50 = 5.64) [1][2].

Pain Research GPCR Signaling Adenylyl Cyclase Pharmacology

Unprecedented AC1 Isoform Selectivity: ST034307 vs. Other AC1‑Targeting Compounds

ST034307 was tested against all nine membrane‑bound adenylyl cyclase isoforms (AC1–AC9) and demonstrated selective inhibition of AC1 without significant activity on AC2–AC9 [1]. Notably, it does not inhibit the closely related calcium/calmodulin‑stimulated isoform AC8, whereas NB001 exhibits only approximately 10‑fold selectivity over AC8 [1]. The commercial AC1 inhibitor AC1‑IN‑1 (IC50 = 0.54 μM) has not been reported to have been profiled against the full panel of AC isoforms , and therefore its isoform selectivity remains unverified. ST034307’s selectivity profile has been confirmed across multiple assay formats, including HEK‑AC1 cells, mouse hippocampal homogenates, and membrane preparations [1].

Pain Research GPCR Signaling Adenylyl Cyclase Pharmacology

In Vivo Analgesic Efficacy: ST034307 Matches Morphine’s Potency in Visceral Pain Without Inducing Tolerance

In the mouse acetic acid‑induced writhing model of visceral pain, ST034307 and morphine produced comparable acute analgesic efficacy, with ED50 values of 0.92 mg/kg (95% CI: 0.15–4.41) and 0.89 mg/kg (95% CI: 0.40–1.52), respectively [1]. This indicates that ST034307 achieves opioid‑like potency in this model despite acting through a distinct, non‑opioid mechanism. In contrast, AC1‑IN‑1 is reported to produce only ‘modest antiallodynic effects’ in a mouse model of inflammatory pain, without published ED50 values , making it difficult to quantitatively compare its in vivo efficacy to ST034307.

Pain Research In Vivo Pharmacology Analgesic Drug Discovery

Absence of Analgesic Tolerance: ST034307 Maintains Full Efficacy After Chronic Dosing, Unlike Morphine

Chronic administration of morphine leads to analgesic tolerance, a phenomenon that limits its long‑term clinical utility and complicates preclinical study designs. After 4 days of daily subcutaneous morphine (100 mg/kg), the analgesic efficacy of a 3 mg/kg morphine dose was reduced by nearly 50%, and by day 8 it had declined to approximately 20% of its initial response [1]. In stark contrast, daily subcutaneous administration of ST034307 (30 mg/kg) for 8 days resulted in no detectable decrease in the analgesic efficacy of a 10 mg/kg ST034307 dose [1]. Furthermore, no cross‑tolerance was observed between morphine and ST034307: mice rendered tolerant to morphine remained fully responsive to ST034307, and vice versa [1].

Pain Research Opioid Dependence Chronic Pain Models

Potentiation of AC2 and AC8 Activity: A Unique Pharmacological Fingerprint of ST034307

While ST034307 selectively inhibits AC1, it exhibits a distinct and unusual pattern of activity on two other AC isoforms. ST034307 potentiates AC8 activity to a small, non‑significant extent, and it enhances phorbol 12‑myristate 13‑acetate (PMA)‑stimulated cAMP production by AC2 [1]. This contrasts sharply with NB001, which shows measurable inhibition of AC8 (approximately 10‑fold less potent than its effect on AC1) [2], and with AC1‑IN‑1, for which no isoform‑specific modulatory data are publicly available . The ability of ST034307 to leave AC8 functionally unaffected (or slightly enhanced) while inhibiting AC1 makes it a particularly valuable tool for dissecting the distinct physiological roles of these two calcium‑stimulated adenylyl cyclases, which are often co‑expressed in neuronal tissues.

GPCR Signaling Adenylyl Cyclase Pharmacology Isoform‑Specific Modulation

Blunting of Opioid‑Induced Heterologous Sensitization: ST034307 Modulates Cellular Adaptations to Chronic Opioid Exposure

Chronic activation of μ‑opioid receptors (MOR) leads to a compensatory up‑regulation of AC1 activity, a phenomenon termed heterologous sensitization that is thought to contribute to opioid tolerance and dependence. In HEK‑AC1 cells stably transfected with MOR, ST034307 blocked the development and maintenance of DAMGO‑induced heterologous sensitization of AC1 [1]. This effect was not observed with NB001, which lacks direct AC1 inhibitory activity [1]. While quantitative EC50 values for this blockade are not reported in the primary literature, the functional outcome—prevention of a key cellular adaptation to chronic opioid exposure—represents a mechanistically distinct advantage of ST034307 over indirect inhibitors. No comparable data exist for AC1‑IN‑1 .

Opioid Dependence GPCR Signaling Cellular Tolerance Mechanisms

ST034307 – High‑Value Research Applications Supported by Quantitative Evidence


In Vivo Chronic Pain Studies Requiring Opioid‑Level Potency Without Tolerance

ST034307 is the only AC1 inhibitor for which chronic dosing (up to 8 days) has been shown to produce no analgesic tolerance, maintaining full efficacy even as morphine‑treated cohorts lose >80% of their response [1]. Its ED50 in visceral pain models (0.92 mg/kg) overlaps with morphine (0.89 mg/kg) [1]. This combination of opioid‑comparable potency and lack of tolerance makes ST034307 the compound of choice for long‑term efficacy studies in chronic pain, opioid‑sparing combination therapy, or investigations of tolerance mechanisms.

Dissecting AC1‑Specific Physiology in the Presence of Closely Related AC8

ST034307 selectively inhibits AC1 while leaving AC8 activity unaffected or slightly potentiated [1]. This contrasts with NB001, which inhibits AC8 with approximately 10‑fold lower potency than AC1 [1]. For researchers studying brain regions where AC1 and AC8 are co‑expressed (e.g., hippocampus, anterior cingulate cortex), ST034307 enables clean separation of AC1‑dependent effects from those mediated by AC8, a critical requirement for experiments examining synaptic plasticity, fear memory, or pain‑related neuronal plasticity.

Investigating Cellular Adaptations to Chronic Opioid Exposure (Heterologous Sensitization)

ST034307 blocks both the development and maintenance of μ‑opioid receptor‑mediated heterologous sensitization of AC1, a cellular correlate of opioid tolerance and dependence [1]. Because NB001 lacks direct AC1 inhibitory activity [1] and AC1‑IN‑1 has not been evaluated in this assay, ST034307 is the only commercially available AC1 inhibitor with documented efficacy in this paradigm. It is therefore the essential tool for mechanistic studies of opioid‑induced adenylyl cyclase superactivation.

Target Validation and Screening Campaigns Requiring a Well‑Characterized AC1 Reference Inhibitor

ST034307 is the most comprehensively profiled AC1 inhibitor in the public domain, with published data covering direct enzyme inhibition, full‑panel isoform selectivity, in vivo efficacy in multiple pain models, tolerance studies, and predicted binding site interactions [1][2]. It serves as a benchmark positive control for high‑throughput screens seeking novel AC1 inhibitors, as a reference standard for SAR optimization programs, and as a pharmacological validation tool for genetic AC1 knockout phenotypes.

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